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Compound of Interest

Compound Name: Ethyl propiolate

Cat. No.: B042952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl
propiolate, a key building block in organic synthesis. The document details its Infrared (IR) and

Nuclear Magnetic Resonance (NMR) spectral properties, offering a valuable resource for

compound identification and characterization in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the Infrared, 1H NMR, and 13C

NMR spectroscopic analyses of ethyl propiolate.

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity Assignment

~3300 Strong ≡C-H stretch

~2100 Medium C≡C stretch

~1700 Strong C=O stretch (ester)

~1250, ~1080 Strong C-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) - Solvent: CDCl3
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~4.2 Quartet 2H -OCH2CH3 ~7.1

~2.8 Singlet 1H ≡C-H

~1.3 Triplet 3H -OCH2CH3 ~7.1

13C NMR (Carbon-13 NMR) - Solvent: CDCl3

Chemical Shift (δ) ppm Assignment

~152 C=O (ester)

~78 -C≡C-H

~75 -C≡C-H

~62 -OCH2CH3

~14 -OCH2CH3

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized standard procedures and may be adapted based on the specific

instrumentation available.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and the

ATR accessory are properly aligned and the crystal surface is clean.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove any interference from the instrument

and ambient atmosphere (e.g., CO2, water vapor).
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Sample Application: Place a small drop of neat ethyl propiolate directly onto the center of

the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is

4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are

typically co-added.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol (1H and 13C NMR)

Sample Preparation:

Accurately weigh approximately 5-20 mg of ethyl propiolate directly into a clean, dry

NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert it several times to ensure the sample is completely

dissolved and the solution is homogeneous.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl3.

Shim the magnetic field to achieve a high-resolution, symmetrical peak shape for the TMS

signal.

1H NMR Acquisition:
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Set the appropriate acquisition parameters, including the spectral width, acquisition time,

and number of scans. For a routine 1H spectrum, a single scan is often sufficient.

Acquire the free induction decay (FID).

13C NMR Acquisition:

Switch the spectrometer to the 13C channel.

Set the appropriate acquisition parameters. Due to the low natural abundance and lower

gyromagnetic ratio of 13C, a larger number of scans (e.g., 128 or more) and a relaxation

delay are typically required to obtain a good signal-to-noise ratio. Proton decoupling is

used to simplify the spectrum to single lines for each unique carbon.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the acquired FID for both 1H and 13C experiments to obtain

the frequency-domain NMR spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the

different types of protons.

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the

1H NMR spectrum to deduce the connectivity of the atoms.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of ethyl
propiolate.
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Caption: Workflow for Spectroscopic Analysis of Ethyl Propiolate.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Propiolate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042952#spectroscopic-data-of-ethyl-propiolate-ir-
nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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